
2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as MPMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
A study by Debnath and Ganguly (2015) synthesized derivatives similar to the compound , evaluating them as antimicrobial agents. They found that some synthesized compounds, including those with structural similarities to 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, displayed promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests potential applications of the compound in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anticonvulsant Activities
The structural framework of this compound is related to compounds studied for their potential anticonvulsant properties. Camerman et al. (2005) explored the crystal structure of similar acetamide derivatives, identifying features likely responsible for anticonvulsant activities. These insights could guide the design of new therapeutics for epilepsy and related disorders (Camerman et al., 2005).
Hypoglycemic Activity
Nikaljea, Choudharia, and Une (2012) synthesized and evaluated novel acetamide derivatives for their hypoglycemic activity in an animal model. Their work highlights the potential of structurally related compounds in managing diabetes through significant hypoglycemic effects, suggesting that this compound could also be explored in this context (Nikaljea, Choudharia, & Une, 2012).
Structural and Fluorescent Properties
Karmakar, Sarma, and Baruah (2007) studied the structural aspects and properties of amide containing isoquinoline derivatives, focusing on their interaction with various acids and hydroxy compounds. Their findings on the structural versatility and fluorescent properties could inform further research into similar compounds like this compound, particularly in the development of fluorescent probes or materials science applications (Karmakar, Sarma, & Baruah, 2007).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-14-8-7-13(9-12(14)10-18(20)22)19-17(21)11-24-16-6-4-3-5-15(16)23-2/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZIMYJEPPJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

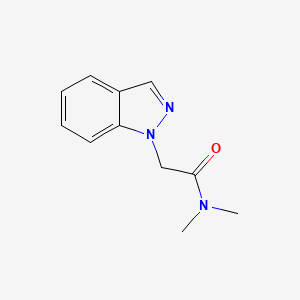
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2824813.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide](/img/structure/B2824814.png)
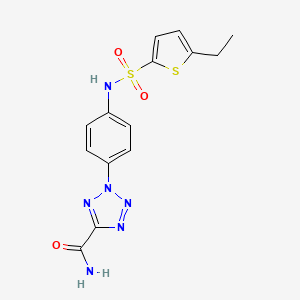
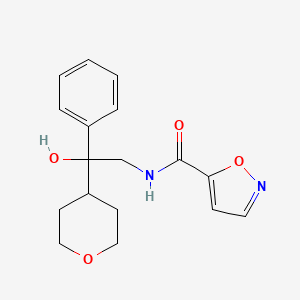
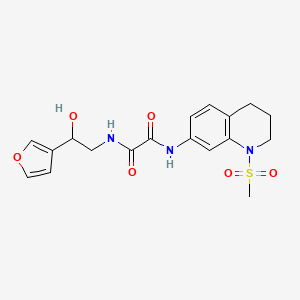
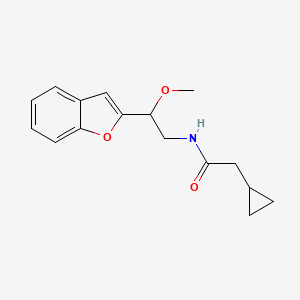
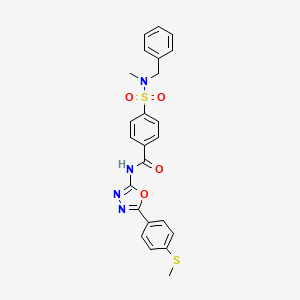

![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)

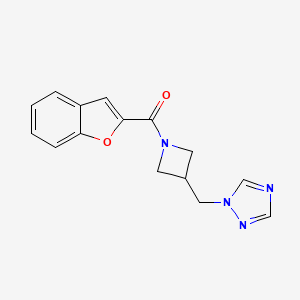
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)